6-Amino-2-ethoxy-3-iminoacridin-10(3H)-ol
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Overview
Description
6-Amino-2-ethoxy-3-iminoacridin-10(3H)-ol is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential anticancer agents. This compound’s unique structure suggests it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-ethoxy-3-iminoacridin-10(3H)-ol typically involves multi-step organic reactions. A common approach might include:
Starting Material: Selection of an appropriate acridine derivative.
Functionalization: Introduction of amino and ethoxy groups through nucleophilic substitution or other suitable reactions.
Cyclization: Formation of the iminoacridin-10(3H)-ol core through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
Catalysts: Use of catalysts to enhance reaction efficiency.
Solvents: Selection of solvents that maximize yield and purity.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-ethoxy-3-iminoacridin-10(3H)-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides under oxidative conditions.
Reduction: Reduction of imino groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the acridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Formation of acridinone derivatives.
Reduction: Formation of aminoacridine derivatives.
Substitution: Various substituted acridine compounds.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a fluorescent probe for studying biological systems.
Medicine: Investigation as an anticancer agent due to its acridine core.
Industry: Use in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Amino-2-ethoxy-3-iminoacridin-10(3H)-ol would depend on its specific application:
Molecular Targets: DNA intercalation, enzyme inhibition.
Pathways Involved: Induction of apoptosis in cancer cells, inhibition of DNA replication.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known fluorescent dye.
Amsacrine: An anticancer agent with a similar acridine structure.
Proflavine: An acridine derivative with antibacterial properties.
Uniqueness
6-Amino-2-ethoxy-3-iminoacridin-10(3H)-ol’s unique combination of functional groups may confer distinct chemical reactivity and biological activity compared to other acridine derivatives.
Properties
CAS No. |
87194-67-0 |
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Molecular Formula |
C15H15N3O2 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
7-ethoxy-10-hydroxy-6-iminoacridin-3-amine |
InChI |
InChI=1S/C15H15N3O2/c1-2-20-15-6-10-5-9-3-4-11(16)7-13(9)18(19)14(10)8-12(15)17/h3-8,17,19H,2,16H2,1H3 |
InChI Key |
CJPOODBYQKXCFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=CC3=C(C=C(C=C3)N)N(C2=CC1=N)O |
Origin of Product |
United States |
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